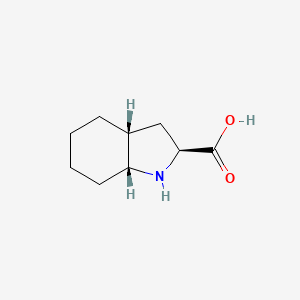
(2S,3aR,7aR)-Octahydro-1H-indole-2-carboxylic acid
Overview
Description
(2S,3aR,7aR)-Octahydro-1H-indole-2-carboxylic acid, also known as cis-2,3,3a,4,5,7a-hexahydro-1H-indole-2-carboxylic acid, is a cyclic amino acid that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been synthesized using various methods, and its mechanism of action, as well as its biochemical and physiological effects, have been studied extensively.
Mechanism of Action
The mechanism of action of (2S,3aR,7aR)-Octahydro-1H-indole-2-carboxylic acid varies depending on its target receptor or pathway. In the case of GPR88, this compound acts as a potent and selective agonist, leading to the inhibition of dopamine release and modulation of dopamine-mediated behaviors. In cancer cells, (2S,3aR,7aR)-Octahydro-1H-indole-2-carboxylic acid inhibits cell proliferation by inducing cell cycle arrest and apoptosis. The exact mechanism of action of this compound in drug discovery is still under investigation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2S,3aR,7aR)-Octahydro-1H-indole-2-carboxylic acid vary depending on its target receptor or pathway. In the case of GPR88, this compound has been shown to modulate dopamine-mediated behaviors, such as locomotor activity and reward-seeking behavior. In cancer cells, (2S,3aR,7aR)-Octahydro-1H-indole-2-carboxylic acid inhibits cell proliferation and induces cell cycle arrest and apoptosis. The exact biochemical and physiological effects of this compound in drug discovery are still under investigation.
Advantages and Limitations for Lab Experiments
The advantages of using (2S,3aR,7aR)-Octahydro-1H-indole-2-carboxylic acid in lab experiments include its high purity and yield, as well as its potential therapeutic applications in various fields. However, the limitations include the lack of information on its potential side effects and toxicity, as well as the need for further research to fully understand its mechanism of action and potential therapeutic applications.
Future Directions
For (2S,3aR,7aR)-Octahydro-1H-indole-2-carboxylic acid include further investigation of its potential therapeutic applications in various fields, such as neuroscience, cancer research, and drug discovery. In neuroscience, this compound could be further studied for its potential role in the regulation of dopamine signaling and its potential therapeutic applications in the treatment of dopamine-related disorders, such as schizophrenia and addiction. In cancer research, (2S,3aR,7aR)-Octahydro-1H-indole-2-carboxylic acid could be further investigated as a potential anti-cancer agent and used as a scaffold for the development of novel drugs targeting various biological pathways. In drug discovery, this compound could be further studied for its potential to modulate various biological pathways and used as a scaffold for the development of novel drugs targeting these pathways.
Conclusion:
In conclusion, (2S,3aR,7aR)-Octahydro-1H-indole-2-carboxylic acid is a cyclic amino acid that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications in various fields. This compound has been synthesized using various methods, and its mechanism of action, as well as its biochemical and physiological effects, have been studied extensively. Further research is needed to fully understand its potential therapeutic applications and mechanism of action, as well as its potential side effects and toxicity.
Scientific Research Applications
(2S,3aR,7aR)-Octahydro-1H-indole-2-carboxylic acid has been studied for its potential therapeutic applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to act as a potent and selective agonist of the G-protein-coupled receptor GPR88, which is involved in the regulation of dopamine signaling in the brain. In cancer research, (2S,3aR,7aR)-Octahydro-1H-indole-2-carboxylic acid has been investigated as a potential anti-cancer agent due to its ability to inhibit the proliferation of cancer cells. In drug discovery, this compound has been used as a scaffold for the development of novel drugs targeting various biological pathways.
properties
IUPAC Name |
(2S,3aR,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c11-9(12)8-5-6-3-1-2-4-7(6)10-8/h6-8,10H,1-5H2,(H,11,12)/t6-,7-,8+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQYBNXGHMBNGCG-PRJMDXOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CC(N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]2[C@H](C1)C[C@H](N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3aR,7aR)-Octahydro-1H-indole-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



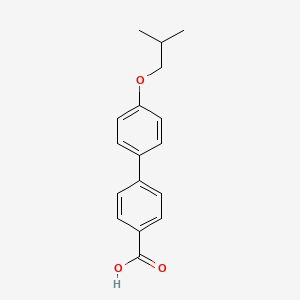
![3-Benzyl-N-methyl-3-azabicyclo[3.1.0]hexan-6-amine](/img/structure/B3292088.png)
![N-[4-[3-chloro-4-(2-pyridinylmethoxy)anilino]-3-cyano-7-ethoxy-6-quinolinyl]-4-(dimethylamino)-2-butenamide](/img/structure/B3292100.png)


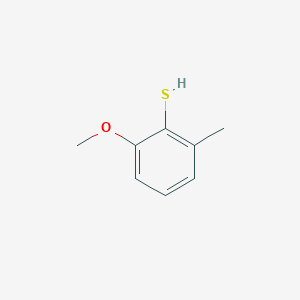
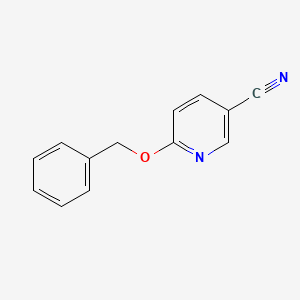
![6-(3-Methoxyphenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B3292136.png)

![1'-[(3,4-Dimethoxyphenyl)methyl]-7'-methylspiro[1,3-dioxane-2,3'-indole]-2'-one](/img/structure/B3292160.png)
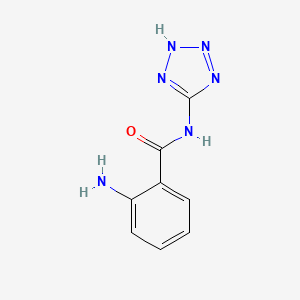

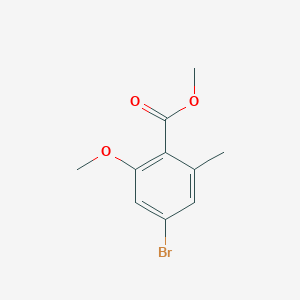
![Tert-butyl 3-(7-chloropyrazolo[1,5-a]pyrimidin-5-yl)piperidine-1-carboxylate](/img/structure/B3292172.png)